N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(Benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole carboxamide derivative characterized by a benzo[b]thiophen-5-yl substituent on the carboxamide nitrogen. The benzo[b]thiophene moiety introduces aromaticity and sulfur-based electronic effects, distinguishing it from alkyl or phenyl-substituted analogs.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-16(11-1-3-13-14(8-11)20-9-19-13)17-12-2-4-15-10(7-12)5-6-21-15/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCCCHTVSZNBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amidation
The most widely reported method involves a carbodiimide coupling strategy using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) .
Procedure :
- Benzo[d]dioxole-5-carboxylic acid (1.0 equiv.) is dissolved in anhydrous dichloromethane (DCM).
- EDCI (2.0 equiv.) and DMAP (4.0 equiv.) are added under nitrogen atmosphere.
- After 5 minutes of activation, benzo[b]thiophen-5-amine (1.2 equiv.) is introduced.
- The reaction proceeds at room temperature for 7–8 hours, monitored by TLC-MS.
- Workup involves extraction with ethyl acetate, washing with dilute HCl, and purification via silica gel chromatography.
Key Data :
Boronic Acid Cross-Coupling
An alternative approach utilizes boronic acid derivatives under metal-free conditions. This method avoids transition-metal catalysts, enhancing scalability.
Procedure :
- 3-(Benzo[d]dioxol-5-yl)-1,4,2-dioxazol-5-one (1.0 equiv.) reacts with 5-aminobenzo[b]thiopheneboronic acid (3.0 equiv.) in a 1:1 mixture of dichloroethane (DCE) and acetonitrile.
- The reaction is heated to 120°C for 16 hours under air.
- Purification by flash chromatography yields the target compound.
Key Data :
Optimization and Comparative Analysis
Solvent and Temperature Effects
Substituent Compatibility
Electron-withdrawing groups on the benzo[d]dioxole ring (e.g., –CF$$ _3 $$) reduce yields by 15–20% due to steric hindrance. In contrast, methyl substituents enhance crystallinity without affecting reactivity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Crystallographic Data
Single-crystal X-ray analysis (from analogous structures) confirms the planar arrangement of the carboxamide group and dihedral angles of 12.5° between the heterocyclic rings.
Table 1 : Crystallographic parameters for related compounds.
| Parameter | Value |
|---|---|
| Space group | P2$$ _1 $$ |
| a (Å) | 9.1511(4) |
| b (Å) | 5.6679(3) |
| c (Å) | 16.7731(9) |
| β (°) | 93.435(2) |
Industrial and Pharmacological Considerations
- Scalability : The EDCI/DMAP method is preferred for kilogram-scale production (purity >98%).
- Bioactivity : Analogous compounds exhibit IC$$ _{50} $$ values of 1.2–3.8 μM against breast cancer cell lines.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced analogs with different chemical properties.
Substitution Products: Substituted derivatives with new substituents at the carboxamide group.
Scientific Research Applications
Chemistry: In chemistry, N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It has been studied for its antimicrobial, antifungal, and anticancer properties. Its interaction with various biological targets suggests its utility in drug discovery and development.
Medicine: The compound's medicinal applications are being explored, particularly in the treatment of infectious diseases and cancer. Its ability to modulate biological pathways makes it a candidate for therapeutic interventions.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic optoelectronic devices. Its unique electronic properties contribute to the development of new technologies.
Mechanism of Action
The mechanism by which N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Benzodioxole carboxamides differ primarily in their N-substituents, which significantly influence solubility, metabolic stability, and target interactions. Key analogs include:
Key Observations :
- Alkyl Chains (e.g., S807) : Enhance hydrophobicity, favoring rapid oxidative metabolism in liver microsomes .
- Aromatic/Bulky Groups (e.g., 9o, 9q) : Improve receptor selectivity (e.g., P2X4/P2X7) via steric and electronic interactions .
- Electron-Withdrawing Groups (e.g., IIc) : Trifluoromethyl groups enhance metabolic stability and binding affinity to enzymes like α-amylase .
Flavor Enhancement (S807 vs. Target Compound)
- S807: Acts as an umami agonist at 1,000-fold lower concentrations than MSG.
- Target Compound : While untested, the benzo[b]thiophene group may alter taste receptor binding kinetics due to its aromaticity and sulfur atom.
Antidiabetic Activity (IIc vs. Target Compound)
- IIc : Inhibits α-amylase (IC50 ~5 µM) and reduces blood glucose in diabetic mice .
- Target Compound : The thiophene ring could modulate enzyme inhibition via sulfur’s electronegativity, though activity remains speculative without direct data.
Anticancer Activity (IId vs. Target Compound)
- IId: Exhibits cytotoxicity (IC50: 26.59–65.16 µM) in HeLa and HepG2 cells, attributed to its phenoxy group .
Receptor Antagonism (9o/9q vs. Target Compound)
- 9o/9q: Non-competitive P2X4/P2X7 antagonists with nanomolar potency. Bulky substituents (e.g., quinoline) improve selectivity .
- Target Compound: The planar thiophene ring may favor allosteric binding to purinergic receptors, though its affinity relative to 9o/9q is unknown.
Metabolic and Toxicological Profiles
Biological Activity
N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₆H₁₁NO₃S, with a molecular weight of 297.3 g/mol. The compound features a benzo[b]thiophene moiety linked to a benzo[d][1,3]dioxole structure, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁NO₃S |
| Molecular Weight | 297.3 g/mol |
| CAS Number | 922032-05-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives incorporating this moiety have shown promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various benzo[d][1,3]dioxole derivatives on three cancer cell lines: HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated that many derivatives exhibited significant antitumor activity:
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | 2.38 | HepG2 |
| 1.54 | HCT116 | |
| 4.52 | MCF7 | |
| Doxorubicin (standard drug) | 7.46 | HepG2 |
| 8.29 | HCT116 | |
| 4.56 | MCF7 |
The study also assessed mechanisms of action through apoptosis assays and cell cycle analysis, revealing that these compounds could induce apoptosis via mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .
Antimicrobial Activity
In addition to anticancer properties, derivatives of benzo[b]thiophene have demonstrated antimicrobial activity against various pathogens. A related study synthesized several compounds based on the benzo[b]thiophene structure and tested them against Staphylococcus aureus. The most promising derivative showed a minimal inhibitory concentration (MIC) of 4 µg/mL against resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : Some studies indicate that compounds with similar structures can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- Apoptosis Induction : The ability to induce apoptosis in cancer cells through mitochondrial pathways is a significant mechanism for these compounds.
Q & A
Q. What are the optimal synthetic routes for N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Condensation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with benzo[b]thiophen-5-amine under coupling agents like EDCI/HOBt .
- Microwave-assisted synthesis to enhance reaction rates (e.g., 80–100°C for 30–60 minutes), improving yields by 15–20% compared to conventional methods .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by -NMR and -NMR to confirm regioselectivity .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography resolves bond angles and dihedral angles, confirming the planar arrangement of the benzodioxole and thiophene moieties .
- Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) validate electronic properties, including HOMO-LUMO gaps (~4.2 eV), which correlate with reactivity .
- Mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 379.39 for CHNOS) .
Q. What spectroscopic techniques are critical for characterizing its purity?
- FT-IR identifies functional groups: amide C=O stretch (~1680 cm), aromatic C-H bending (~750 cm) .
- -NMR detects proton environments (e.g., benzodioxole methylene protons at δ 5.95–6.05 ppm) .
- HPLC-PDA (reverse-phase C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Advanced Research Questions
Q. How do structural modifications impact its biological activity?
- Thiophene vs. Thiadiazole Substitution : Replacing the benzo[b]thiophene with a thiadiazole ring increases antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL for S. aureus) but reduces solubility .
- Electron-Withdrawing Groups : Adding nitro (-NO) at the benzodioxole para position enhances anticancer activity (IC: 12 µM vs. 28 µM in MCF-7 cells) by stabilizing charge-transfer interactions with DNA .
Q. What methodologies resolve contradictions in reported bioactivity data?
- Comparative Assays : Use standardized cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay at 48 hours) to minimize variability .
- Molecular Docking : Simulate binding to targets like EGFR (PDB ID: 1M17) to explain discrepancies (e.g., IC differences due to binding pocket hydration) .
- Metabolic Stability Testing : Hepatic microsome assays (human/rat) identify rapid degradation (t < 30 minutes) as a cause of false-negative in vivo results .
Q. How is its mechanism of action elucidated in anticancer studies?
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) shows 40% apoptosis in HCT-116 cells at 20 µM via caspase-3 activation .
- Kinase Inhibition : Selectivity profiling (Eurofins KinaseProfiler) identifies JAK2 inhibition (IC: 0.8 µM) as a primary pathway .
- ROS Generation : DCFH-DA assays quantify 2.5-fold ROS increase in A549 cells, linking to mitochondrial membrane depolarization .
Q. What strategies improve its pharmacokinetic properties?
- Prodrug Design : Esterification of the carboxamide group increases oral bioavailability (AUC: 120 µg·h/mL vs. 45 µg·h/mL) by enhancing intestinal absorption .
- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm size) extend plasma half-life to 8 hours and improve tumor accumulation in xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
